

stability and decomposition of 1,1,1-tribromopropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,1-Tribromopropane**

Cat. No.: **B14695829**

[Get Quote](#)

An In-Depth Technical Guide to the Stability and Decomposition of **1,1,1-Tribromopropane**

Abstract

1,1,1-Tribromopropane is a halogenated alkane of significant interest in synthetic chemistry and material science. Understanding its stability profile and decomposition pathways is paramount for its safe handling, storage, and application, particularly for professionals in research and drug development. This guide provides a comprehensive technical overview of the intrinsic stability of **1,1,1-tribromopropane**, the mechanisms governing its decomposition under various stress conditions, and the analytical methodologies required for its study. By synthesizing foundational chemical principles with practical, field-proven protocols, this document serves as an essential resource for scientists and researchers.

Introduction and Physicochemical Profile

1,1,1-Tribromopropane ($C_3H_5Br_3$) is a dense, non-polar organic compound.^{[1][2]} Its structure, featuring three bromine atoms on a terminal carbon, imparts unique chemical characteristics that influence its reactivity and stability. While not as widely studied as some of its isomers, such as 1,2,3-tribromopropane, its utility as a synthetic intermediate necessitates a thorough understanding of its properties.

Table 1: Physicochemical Properties of **1,1,1-Tribromopropane** and Isomers

Property	1,1,1-Tribromopropane	1,2,3-Tribromopropane	Reference
CAS Number	62127-61-1	96-11-7	[2] [3]
Molecular Formula	$C_3H_5Br_3$	$C_3H_5Br_3$	[2] [3]
Molecular Weight	280.78 g/mol	280.78 g/mol	[1] [3]
Appearance	Colorless to light yellow liquid	Colorless to light yellow liquid	[4]
Density	~2.4 g/mL (Isomer-dependent)	2.398 g/mL at 25 °C	[4] [5]
Boiling Point	Not well-documented	220 °C	[4] [5]
Melting Point	Not well-documented	16-17 °C	[5] [6]
Solubility	Soluble in organic solvents, limited in water	Soluble in alcohol and ether; insoluble in water	[6] [7]

Intrinsic Stability and Key Influencing Factors

The stability of **1,1,1-tribromopropane** is primarily dictated by the strength of its carbon-bromine (C-Br) and carbon-carbon (C-C) bonds. The presence of three electronegative bromine atoms on the C1 carbon polarizes the C-Br bonds and influences the adjacent C-C bond, making the molecule susceptible to degradation under specific energetic conditions.

Key factors that govern its decomposition include:

- Temperature: Thermal energy can induce homolytic cleavage of the C-Br bonds.
- Light: Photons of appropriate energy (particularly in the UV spectrum) can trigger photolytic degradation.
- Presence of Water: Hydrolysis can occur, though typically slowly, leading to the substitution of bromine atoms.

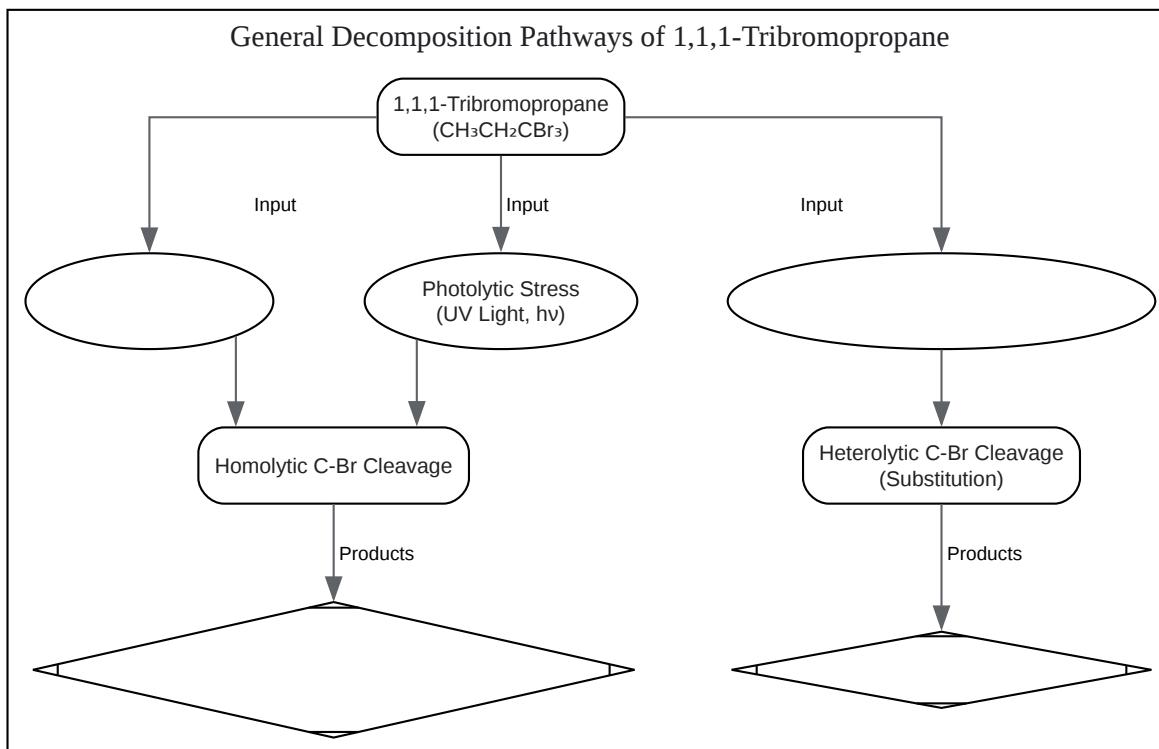
- Catalysts and Reagents: Strong bases, oxidizing agents, and certain metals can accelerate decomposition.[8]

Major Decomposition Pathways

The degradation of **1,1,1-tribromopropane** can proceed through several mechanisms, largely analogous to those observed for other brominated hydrocarbons.

Thermal Decomposition

When subjected to high temperatures (typically $>280\text{ }^{\circ}\text{C}$), brominated compounds undergo thermal degradation.[9][10][11] The primary and most favored decomposition pathway is the homolytic cleavage of the C-Br bond, which has a lower bond dissociation energy compared to C-C or C-H bonds.


Mechanism:

- Initiation: The process begins with the scission of a C-Br bond to generate an alkyl radical and a bromine radical. $\text{CH}_3\text{CH}_2\text{CBr}_3 \rightarrow \text{CH}_3\text{CH}_2\dot{\text{C}}\text{Br}_2 + \text{Br}\cdot$
- Propagation: The highly reactive bromine radical can abstract a hydrogen atom from another **1,1,1-tribromopropane** molecule, propagating a radical chain reaction and forming hydrogen bromide (HBr). $\text{Br}\cdot + \text{CH}_3\text{CH}_2\text{CBr}_3 \rightarrow \text{HBr} + \cdot\text{CH}_2\text{CH}_2\text{CBr}_3$
- Termination: The reaction ceases when two radicals combine.

Under combustion or pyrolytic conditions, these reactions lead to a complex mixture of brominated products of incomplete combustion (BPICs), including brominated benzenes and phenols.[9][10]

Photolytic Decomposition

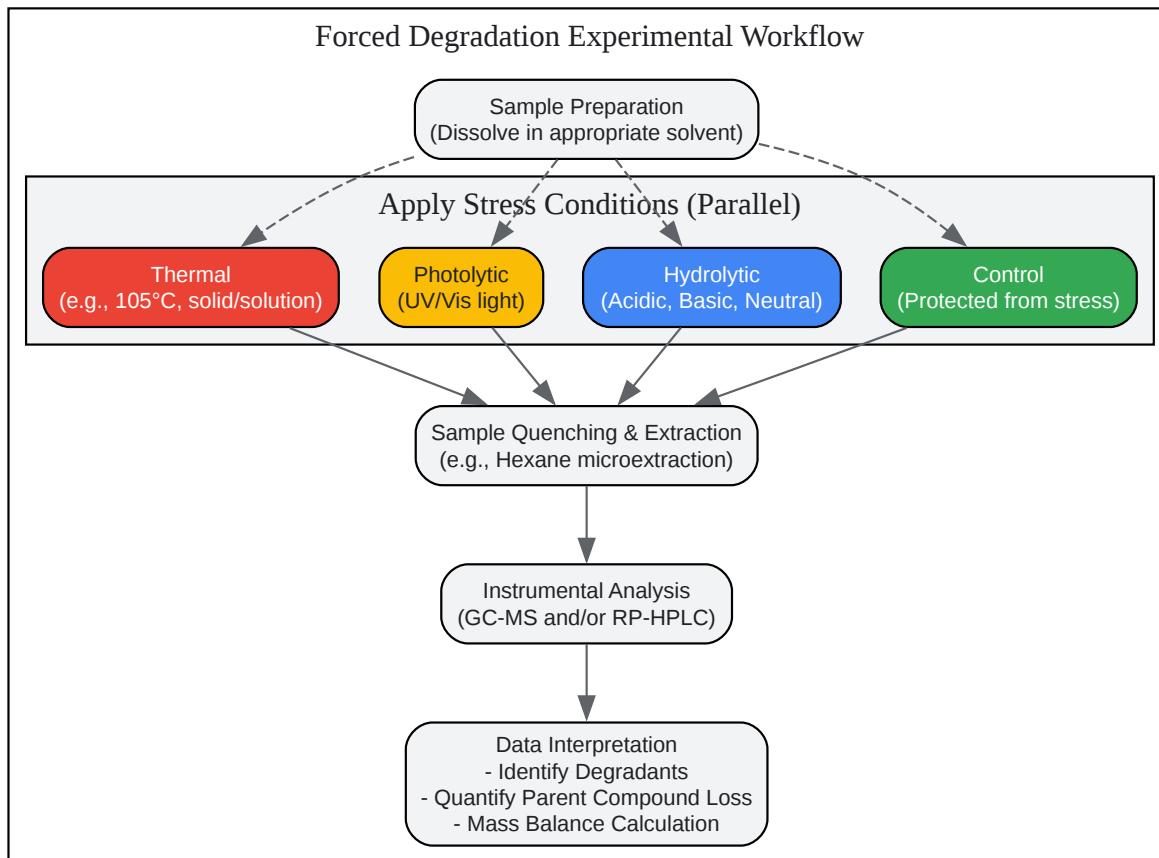
Exposure to light, especially UV radiation, provides the necessary energy to break chemical bonds. Similar to thermal decomposition, the weakest link, the C-Br bond, is the most likely to undergo photolysis. This process is a critical consideration for the storage of the compound, which should be kept in amber or opaque containers.[8]

[Click to download full resolution via product page](#)

Caption: Key stressors leading to the decomposition of **1,1,1-tribromopropane**.

Hydrolysis

Hydrolysis of haloalkanes is a classic nucleophilic substitution reaction. For 1-bromopropane, the rate of hydrolysis is dependent on the C-Br bond strength.[12] While water is a weak nucleophile, over extended periods or at elevated temperatures, it can attack the electrophilic carbon atom bonded to the bromine atoms, leading to the formation of brominated propanols and hydrobromic acid (HBr). The accumulation of acidic HBr can, in turn, catalyze further degradation.


Experimental Protocols for Stability and Decomposition Analysis

A self-validating and robust experimental design is crucial for accurately assessing the stability of **1,1,1-tribromopropane**. The following protocols outline a forced degradation study.

Materials and Reagents

- **1,1,1-Tribromopropane** (high purity)
- Hexane (HPLC or GC grade)
- Acetonitrile (HPLC or GC grade)
- Deionized water
- Sodium chloride
- Calibrated gas chromatograph with mass spectrometer (GC-MS) or electron capture detector (GC-ECD)
- Calibrated high-performance liquid chromatograph (HPLC) with a photodiode array (PDA) detector
- Photostability chamber with controlled UV and visible light output
- Controlled temperature oven
- Volumetric flasks, pipettes, and microsyringes

Experimental Workflow: Forced Degradation Study

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the stability of **1,1,1-tribromopropane**.

Protocol 1: Thermal Degradation Analysis

- Causality: This protocol uses elevated temperature to accelerate degradation that might occur over long-term storage, providing insight into the thermal liability of the C-Br bonds.
- Accurately weigh 10 mg of **1,1,1-tribromopropane** into three separate glass vials.
- Place the vials in a calibrated oven set to 105 °C.[13]

- Prepare a control sample by storing a fourth vial at ambient temperature, protected from light.
- At specified time points (e.g., 24, 48, 72 hours), remove one vial from the oven and allow it to cool.
- Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 100 µg/mL).
- Analyze the sample immediately using the validated analytical method (Protocol 4.5) to quantify the remaining parent compound and identify degradation products.

Protocol 2: Photodegradation Analysis

- Causality: This protocol simulates the effect of light exposure to determine photosensitivity, which is critical for defining proper storage and handling requirements.
- Prepare a solution of **1,1,1-tribromopropane** in a photochemically inert solvent (e.g., acetonitrile) at a concentration of 50 µg/mL.[13]
- Transfer the solution to quartz vials.
- Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.
- Expose the vials in a photostability chamber to a controlled light source (e.g., 1.2 million lux-hours).[13]
- Following exposure, analyze the stressed and control samples using the validated analytical method (Protocol 4.5).

Protocol 3: Analytical Method (GC-MS)

- Causality: Gas chromatography is ideal for separating volatile and semi-volatile compounds like halogenated propanes. Mass spectrometry provides definitive identification of the parent compound and its degradation products based on their mass-to-charge ratio and fragmentation patterns. This method is adapted from established procedures for analyzing similar halogenated compounds.[14]

- Sample Preparation (Microextraction):
 - To a 35 mL aqueous sample (or standard), add 7 g of NaCl and shake to dissolve.[14]
 - Add 2.0 mL of hexane, cap, and shake vigorously for 1 minute.[14]
 - Allow the phases to separate. The top hexane layer contains the analyte.
- GC-MS Conditions:
 - Injector: Splitless, 220 °C.
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
 - Oven Program: 40 °C hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at 1.0 mL/min.
 - MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
- Validation: Analyze reagent blanks, standards, and spiked samples to ensure method accuracy, precision, and linearity. The detection of co-eluting peaks can be assessed using peak purity analysis from a PDA detector if using HPLC.[13]

Safety, Handling, and Disposal

Given its classification as a halogenated hydrocarbon, **1,1,1-tribromopropane** and its isomers must be handled with appropriate care.

Table 2: Hazard and Safety Information Summary

Category	Recommendation	Reference
Hazards	Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.	[15]
Personal Protective Equipment (PPE)	Wear protective nitrile gloves, tightly sealed safety goggles, and use in a well-ventilated area or chemical fume hood.	[15] [16]
Storage	Store in a cool, dark, and well-ventilated place in a tightly closed container. Keep away from heat, open flames, and incompatible materials like strong oxidizing agents.	[15]
Spill & Release	Evacuate the area. Use inert absorbent material for cleanup. Prevent entry into waterways.	[15]
Disposal	Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of in public sewage systems.	[16]

Conclusion

The stability of **1,1,1-tribromopropane** is a critical parameter that is profoundly influenced by external factors such as heat, light, and chemical environment. Its decomposition is primarily initiated by the cleavage of the carbon-bromine bond, leading to radical chain reactions or nucleophilic substitution. A comprehensive understanding of these pathways, facilitated by robust analytical methodologies like GC-MS and forced degradation studies, is essential for ensuring the compound's quality, safety, and efficacy in research and development.

applications. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with this and other halogenated compounds.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. *Progress in Energy and Combustion Science*.
- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms.
- Enviro-Tech Services. (n.d.). Safety Guide for Proper Handling of 1-Bromopropane (nPB) & Other Toxic Solvents.
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- Altarawneh, M., et al. (2018). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Request PDF.
- National Center for Biotechnology Information. (n.d.). **1,1,1-Tribromopropane**. PubChem.
- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. *Chemical Engineering Transactions*.
- CIOP. (n.d.).
- ChemicalBook. (2025). 1,2,3-Tribromopropane.
- Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Gas-phase thermal decomposition reactions of 1,2-dibromopropane. RSC Publishing.
- Filo. (2024).
- Bosma, T., & Janssen, D. B. (2011). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). PMC - NIH.
- National Institute of Standards and Technology. (n.d.). **1,1,1-tribromopropane**. NIST Chemistry WebBook.
- Blog. (2025).
- U.S. Environmental Protection Agency. (1992).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- PrepChem.com. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 1,2,3-Tribromopropane for synthesis.
- Wikipedia. (n.d.). Buckminsterfullerene.
- National Center for Biotechnology Information. (n.d.). 1,2,3-Tribromopropane. PubChem.
- National Center for Biotechnology Information. (n.d.). 1,1,2-Tribromopropane. PubChem.
- National Center for Biotechnology Information. (n.d.). 1,1,3-Tribromopropane. PubChem.

- CymitQuimica. (n.d.). CAS 96-11-7: 1,2,3-Tribromopropane.
- Wikipedia. (n.d.). 1,2,3-Tribromopropane.
- Reddy, G. S., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
- Wikipedia. (n.d.). 1,2-Dibromoethane.
- Gherman, C., et al. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI.
- Juhász, G., et al. (2015). Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,1,1-Tribromopropane | C3H5Br3 | CID 12565107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-tribromopropane [webbook.nist.gov]
- 3. 1,2,3-Tribromopropane | C3H5Br3 | CID 7279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3-Tribromopropane - Wikipedia [en.wikipedia.org]
- 5. 1,2,3-Tribromopropane for synthesis 96-11-7 [sigmaaldrich.com]
- 6. 1,2,3-Tribromopropane | 96-11-7 [chemicalbook.com]
- 7. CAS 96-11-7: 1,2,3-Tribromopropane | CymitQuimica [cymitquimica.com]
- 8. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. 31 Which statement concerning the hydrolysis of 1-bromopropane with water.. [askfilo.com]

- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC
[pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
- 16. techspray.com [techspray.com]
- To cite this document: BenchChem. [stability and decomposition of 1,1,1-tribromopropane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14695829#stability-and-decomposition-of-1-1-1-tribromopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com